Butyl salicylate

Dermal absorption Percutaneous penetration Salicylic acid esters

Butyl salicylate delivers a uniquely potent, long-lasting floral signature at low inclusion levels (0.1–0.2%) thanks to its 5-7 ppb odor threshold—5–10× lower than methyl/ethyl salicylates—and vapor pressure ~10× lower than ethyl salicylate, ensuring extended fragrance longevity on skin. Its controlled dermal absorption (0.26× vs methyl salicylate) and complete skin hydrolysis to salicylic acid provide a safer topical profile, while the UVB-stabilizing salicylate chromophore adds photoprotection. Ideal for prestige fragrances, sun care, and leave-on cosmetics requiring safety and performance.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 2052-14-4
Cat. No. B3022147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl salicylate
CAS2052-14-4
Synonymsbutyl salicylate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
InChIKeyYFDUWSBGVPBWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Salicylate (CAS 2052-14-4): Physicochemical Baseline and In-Class Context for Procurement and R&D Evaluation


Butyl salicylate (CAS 2052-14-4) is an organic ester of salicylic acid and n-butanol, belonging to the broader class of alkyl salicylates. It is characterized as a colorless to pale yellow liquid with a molecular weight of 194.23 g/mol, a boiling point of 268–271 °C, and a calculated log KOW of 4.08, indicating significant lipophilicity [1][2]. Its vapor pressure is low, measured at 0.00333 mm Hg at 25 °C (EPI Suite), and it exhibits limited water solubility of approximately 19.78 mg/L [1]. While structurally related to other salicylate esters, the length of its butyl chain imparts distinct physicochemical and biological properties that preclude generic substitution with methyl, ethyl, or other alkyl salicylates [3].

Why Butyl Salicylate Cannot Be Substituted with Other Alkyl Salicylates: Key Differentiation Drivers


The alkyl chain length in salicylate esters governs a suite of critical performance parameters, including dermal absorption rate, metabolic fate, olfactory profile, and formulation stability. Comparative studies demonstrate that butyl salicylate exhibits a distinct percutaneous absorption profile relative to its homologs: in vivo, the absorption rate order is butyl salicylate > salicylic acid ≥ salicylamide > diethylamine salicylate [1]. Furthermore, butyl salicylate undergoes complete hydrolysis to salicylic acid during skin diffusion, a metabolic behavior that differs from shorter-chain esters and influences both efficacy and safety assessments [2]. Odor detection thresholds also diverge markedly; butyl salicylate is detectable at 5–7 ppb, whereas methyl salicylate is recognized at approximately 40 ppb, underscoring a tenfold difference in sensory potency [3]. These multidimensional divergences render butyl salicylate non-interchangeable with other alkyl salicylates in fragrance, cosmetic, and pharmaceutical formulations.

Quantitative Evidence for Butyl Salicylate Differentiation in Fragrance, Dermal, and Formulation Applications


Dermal Absorption Rate: Butyl Salicylate vs. Salicylic Acid and Other Derivatives in Hairless Rat Model

In a comparative in vivo microdialysis study in hairless rats, the percutaneous absorption rate of radiolabeled salicylic compounds was quantified. Butyl salicylate demonstrated the highest absorption rate among the tested compounds, exceeding that of salicylic acid, salicylamide, and diethylamine salicylate [1]. The absorption rank order was [14C]butyl salicylate > [14C]salicylic acid ≥ [14C]salicylamide > [14C]diethylamine salicylate. Additionally, butyl salicylate was completely hydrolyzed to salicylic acid during skin diffusion, a metabolic pathway distinct from the slower hydrolysis observed for shorter-chain esters [2].

Dermal absorption Percutaneous penetration Salicylic acid esters In vivo pharmacokinetics

Odor Detection Threshold: Butyl Salicylate vs. Methyl Salicylate and Ethyl Salicylate

Butyl salicylate exhibits a markedly lower odor detection threshold compared to its shorter-chain homologs. The detection threshold for butyl salicylate is reported as 5–7 ppb, with a recognition threshold of 10 ppb . In contrast, methyl salicylate has a reported odor threshold of approximately 40 ppb (0.04 ppm) [1], and ethyl salicylate is documented at 0.06 ppm (60 ppb) [2]. This represents a 5- to 10-fold increase in olfactory potency for the butyl ester relative to the methyl and ethyl esters, making it a more efficient fragrance material at lower concentrations.

Fragrance Sensory evaluation Odor threshold Salicylate esters

Human Cutaneous Absorption: Comparative Degree of Absorption Among Salicylate Esters

In a classic human study, the comparative degree of cutaneous absorption of pure salicylate esters was quantified using two application techniques [1]. With technique 2 (which involved direct application of pure esters), the absorption relative to methyl salicylate (set to 1.00) was: spirosal 1.20, mesotan 0.49, ethyl salicylate 0.34, propyl salicylate 0.20, butyl salicylate 0.26, and amyl salicylate 0.15. Notably, butyl salicylate absorption was approximately 74% lower than methyl salicylate but exceeded that of ethyl, propyl, and amyl esters. This rank order demonstrates that alkyl chain length non-linearly influences human skin penetration.

Dermal absorption Human skin Salicylate esters Percutaneous penetration

Acute Dermal Toxicity: Butyl Salicylate Compared to Methyl Salicylate

The acute dermal toxicity of butyl salicylate is substantially lower than that of methyl salicylate. The dermal LD50 of neat butyl salicylate in rabbits exceeded 5 g/kg, with no deaths observed at that dose [1]. In contrast, methyl salicylate is known to be absorbed rapidly through the skin and has been associated with severe, rapid-onset salicylate poisoning upon dermal exposure to relatively small quantities [2]. This difference in dermal toxicity is attributed to the slower cutaneous absorption and metabolism of the butyl ester relative to the methyl ester in vivo [3].

Dermal toxicity LD50 Safety assessment Salicylate esters

Vapor Pressure and Volatility Profile: Butyl Salicylate vs. Ethyl Salicylate

The vapor pressure of butyl salicylate is significantly lower than that of its shorter-chain homologs, directly impacting fragrance longevity and evaporation rate in formulations. Butyl salicylate has a calculated vapor pressure of 0.00333 mm Hg at 25 °C [1]. In comparison, ethyl salicylate exhibits a vapor pressure of approximately 0.034 mm Hg at 25 °C—roughly 10 times higher [2]. Methyl salicylate is even more volatile, with a vapor pressure of approximately 0.11 mm Hg at 25 °C [3]. This inverse relationship between alkyl chain length and vapor pressure means that butyl salicylate evaporates approximately an order of magnitude more slowly than ethyl salicylate.

Vapor pressure Volatility Fragrance longevity Salicylate esters

High-Value Application Scenarios for Butyl Salicylate Based on Quantitative Differentiation Evidence


Fine Fragrance Formulations Requiring Low Odor Threshold and Sustained Longevity

Butyl salicylate is optimally deployed as a floral modifier and fixative in fine fragrances where a potent, diffusive odor with extended longevity is required. Its odor detection threshold of 5–7 ppb—5 to 10 times lower than methyl and ethyl salicylates —enables perfumers to achieve substantial olfactory impact at reduced inclusion levels (typically 0.1–0.2% in fragrance concentrate). Concurrently, its vapor pressure of 0.00333 mm Hg at 25 °C, approximately 10-fold lower than ethyl salicylate [1], minimizes evaporation and prolongs the fragrance's presence on skin. This combination of high odor potency and low volatility is particularly valuable in fine fragrance and prestige personal care products where long-lasting scent is a key performance attribute.

Topical Formulations Requiring Intermediate Dermal Penetration with Reduced Toxicity Risk

For topical products where salicylate-mediated activity is desired but systemic toxicity from rapid absorption must be avoided, butyl salicylate presents a quantifiably safer profile than methyl salicylate. Human skin absorption studies demonstrate that butyl salicylate penetrates at only 26% the rate of methyl salicylate (0.26 vs. 1.00 relative absorption) [2]. This intermediate absorption, combined with complete hydrolysis to salicylic acid within the skin [3], provides a controlled-release effect. Furthermore, the acute dermal LD50 exceeding 5 g/kg contrasts sharply with methyl salicylate's documented dermal poisoning risk [4]. These attributes make butyl salicylate a preferred choice for leave-on cosmetic and therapeutic formulations where safety and controlled delivery are paramount.

UVB-Absorbing Stabilizer in Light-Sensitive Cosmetic and Personal Care Formulations

Butyl salicylate functions as a UVB-absorbing agent through its salicylate chromophore, absorbing UV radiation in the 290–320 nm range [5]. While its molar absorptivity is modest compared to dedicated sunscreen actives, its value in formulation lies in its dual role as a fragrance ingredient and photostabilizer for light-sensitive components. Unlike many organic UV filters that undergo photodegradation, ortho-substituted salicylates such as butyl salicylate experience minimal UV absorbance shifts across solvents of varying polarity [6]. This photostability, combined with its low vapor pressure and favorable safety profile, positions butyl salicylate as a multifunctional stabilizer in sun care, color cosmetics, and fragranced products exposed to light, reducing the need for additional photoprotectants.

Fragrance Fixative in High-Performance and Functional Fragrance Systems

The combination of a log KOW of 4.08 and low vapor pressure [7] confers butyl salicylate with excellent substantivity and fixative properties in fragrance applications. Its lipophilic nature promotes retention on skin and in nonpolar formulation matrices, while its relatively low volatility ensures prolonged evaporation profiles. In comparative fragrance evaluations, butyl salicylate is noted to produce a Fougère-like note when blended with coumarin and lavandin, acting as a modifier for higher salicylate esters . This fixative functionality is particularly valuable in functional fragrances (e.g., laundry care, air care) where scent longevity across extended periods is a critical performance metric and where rapid evaporation of more volatile salicylates would compromise product efficacy.

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